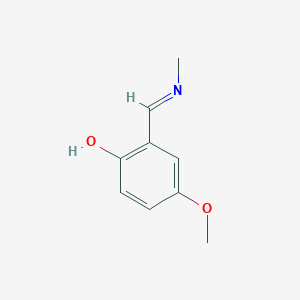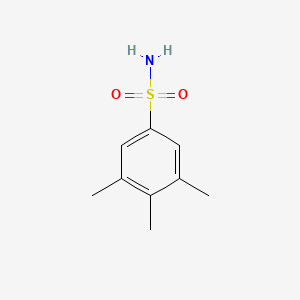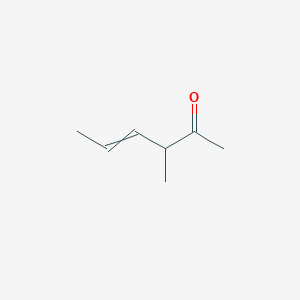
3-Methyl-4-hexen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hexen-2-one, 3-methyl- is an organic compound with the molecular formula C₇H₁₂O and a molecular weight of 112.1696 g/mol . It is also known by its IUPAC name 3-Methyl-4-hexen-2-one . This compound is characterized by the presence of a carbonyl group (C=O) and a double bond in its structure, making it a member of the ketone family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexen-2-one, 3-methyl- can be achieved through various organic reactions. One common method involves the aldol condensation of acetone with 3-methyl-2-butenal under basic conditions . This reaction typically requires a base such as sodium hydroxide (NaOH) and is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of 4-Hexen-2-one, 3-methyl- may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation of precursor compounds . The reaction conditions often include elevated temperatures and pressures to optimize the production rate.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hexen-2-one, 3-methyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
4-Hexen-2-one, 3-methyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hexen-2-one, 3-methyl- involves its interaction with various molecular targets and pathways. The carbonyl group (C=O) in the compound is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of adducts . This reactivity is exploited in various chemical reactions and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexen-2-one: Similar structure but lacks the methyl group at the 3-position.
4-Hexen-2-one: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-2-butenal: Contains a similar carbonyl group but differs in the position of the double bond.
Uniqueness
4-Hexen-2-one, 3-methyl- is unique due to the presence of both a double bond and a methyl group at the 3-position, which imparts distinct chemical and physical properties . This structural uniqueness makes it a valuable compound in various chemical and industrial applications.
Propriétés
Numéro CAS |
72189-24-3 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
3-methylhex-4-en-2-one |
InChI |
InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h4-6H,1-3H3 |
Clé InChI |
KXOKGQNYBFVWOX-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


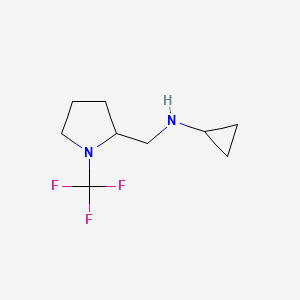
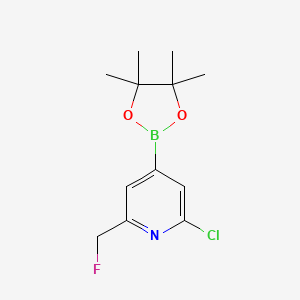

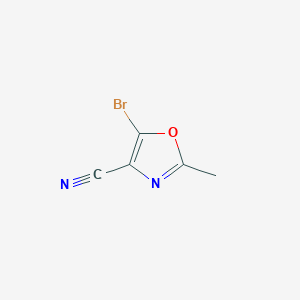
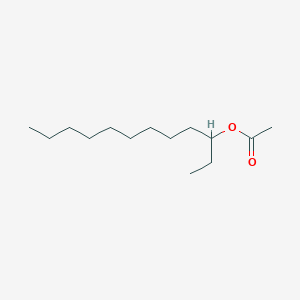
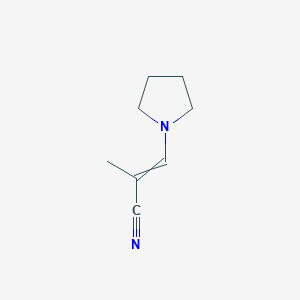
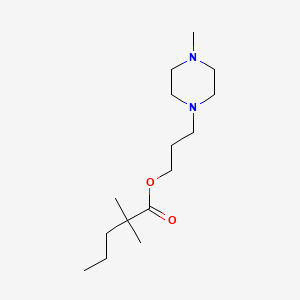
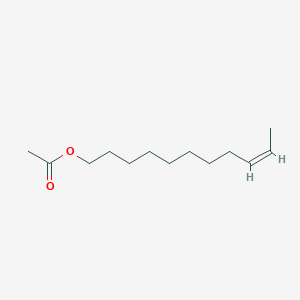

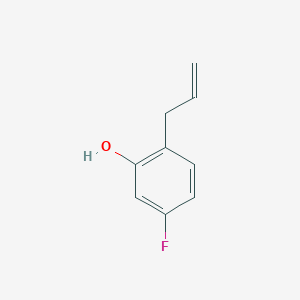
![5-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2-fluoro-pyridine](/img/structure/B13961543.png)

